

Endogenous Formation of trans-EKODE-(E)-Ib: A Technical Guide

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Compound of Interest

Compound Name: *trans-EKODE-(E)-Ib*

Cat. No.: B10767556

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a member of the epoxyketoctadecenoic acid (EKODE) family, is a biologically active lipid mediator derived from the oxidative metabolism of linoleic acid. As a product of lipid peroxidation, its formation is intricately linked to cellular redox status and has been implicated in a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the endogenous formation of **trans-EKODE-(E)-Ib**, its quantification, and its downstream signaling effects, with a focus on experimental methodologies for researchers in drug development and life sciences.

Endogenous Formation of trans-EKODE-(E)-Ib

The biosynthesis of **trans-EKODE-(E)-Ib** originates from linoleic acid, an essential omega-6 fatty acid, through pathways initiated by both enzymatic and non-enzymatic mechanisms. These pathways converge on the formation of a key intermediate, 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is subsequently transformed into various EKODE isomers, including **trans-EKODE-(E)-Ib**.

Enzymatic Pathways

The enzymatic formation of **trans-EKODE-(E)-Ib** is a multi-step process primarily involving lipoxygenases (LOXs) and potentially cytochrome P450 (CYP) enzymes.

- **Lipoxygenase-Mediated Peroxidation:** The initial and rate-limiting step in the enzymatic pathway is the introduction of a hydroperoxy group into linoleic acid. Specific isozymes of lipoxygenase, such as soybean lipoxygenase-1, can catalyze the formation of (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) from linoleic acid[1][2]. In mammals, various LOX isozymes are expressed in a tissue-specific manner and can contribute to the formation of 13-HPODE.
- **Conversion to EKODE:** The subsequent conversion of 13-HPODE to **trans-EKODE-(E)-Ib** is less well-characterized. It is proposed to involve further enzymatic activities, potentially including peroxidases or other uncharacterized enzymes that facilitate the formation of the epoxy and keto moieties. While direct evidence for specific enzymes catalyzing this final step is limited, the involvement of CYP enzymes in the metabolism of linoleic acid to other epoxy fatty acids is well-established, suggesting a potential role for this enzyme family[3]. The primary CYP isoforms responsible for the conversion of linoleic acid to epoxyoctadecenoic acids are CYP2J2, CYP2C8, and CYP2C9[3].

Non-Enzymatic Pathway (Autoxidation)

In addition to enzymatic processes, **trans-EKODE-(E)-Ib** can be formed through non-enzymatic free radical-mediated oxidation of linoleic acid, a process often exacerbated during conditions of oxidative stress. This autoxidation process generates a mixture of EKODE isomers[4][5]. The reaction is initiated by the abstraction of a hydrogen atom from the bis-allylic carbon of linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can be reduced to a hydroperoxide, including 13-HPODE. The decomposition of these hydroperoxides can then lead to the formation of EKODEs[4].

Quantitative Data

The levels of **trans-EKODE-(E)-Ib** and other EKODEs in biological systems are dynamic and depend on the balance between their formation and metabolism.

Parameter	Value	Biological Context	Reference(s)
Plasma Concentration (Human)	1 - 500 nM (mean of 50 nM)	Normal physiological range	[6]
10 ⁻⁹ to 5x10 ⁻⁷ mol/L	Normal physiological range	[6]	
Concentration for Biological Activity	1 - 5 µM	Stimulation of aldosterone and corticosterone synthesis in adrenal cells	[6]
Cellular Response to Oxidative Stress	100% increase in EKODE-IIb-Cys adducts	Human neuroblastoma cells (M17) treated with 0.1 mM H ₂ O ₂ for 24 hours	[6]

Experimental Protocols

The analysis of **trans-EKODE-(E)-Ib** in biological matrices is challenging due to its low abundance and potential for isomerization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.

Extraction of **trans-EKODE-(E)-Ib** from Human Plasma

This protocol is a representative method based on established techniques for lipid extraction.

a. Materials:

- Human plasma (collected with EDTA)
- Internal Standard (IS): d4-labeled **trans-EKODE-(E)-Ib** or a structurally similar analog
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

- Methyl tert-butyl ether (MTBE) (LC-MS grade)

- Formic acid (LC-MS grade)

- Ultrapure water

b. Procedure:

- Thaw frozen plasma samples on ice.
- To 100 μ L of plasma in a polypropylene tube, add 10 μ L of the internal standard solution.
- Add 300 μ L of cold methanol to precipitate proteins. Vortex for 30 seconds.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- To the supernatant, add 1 mL of MTBE and 250 μ L of ultrapure water for liquid-liquid extraction.
- Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
- Carefully collect the upper organic layer (MTBE) containing the lipids.
- Dry the organic extract under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification of trans-EKODE-(E)-Ib

a. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) is suitable for separation.

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12-12.1 min, 95-40% B; 12.1-15 min, 40% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.

b. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for fatty acids.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for **trans-EKODE-(E)-Ib** and its internal standard need to be determined by infusion of authentic standards. For **trans-EKODE-(E)-Ib** (C₁₈H₃₀O₄, MW: 310.43), the precursor ion would be [M-H]⁻ at m/z 309.2. Product ions would be generated by collision-induced dissociation and would be specific to the molecule's structure.
- Optimization: Ion source parameters (e.g., spray voltage, capillary temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

c. Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability[7][8].

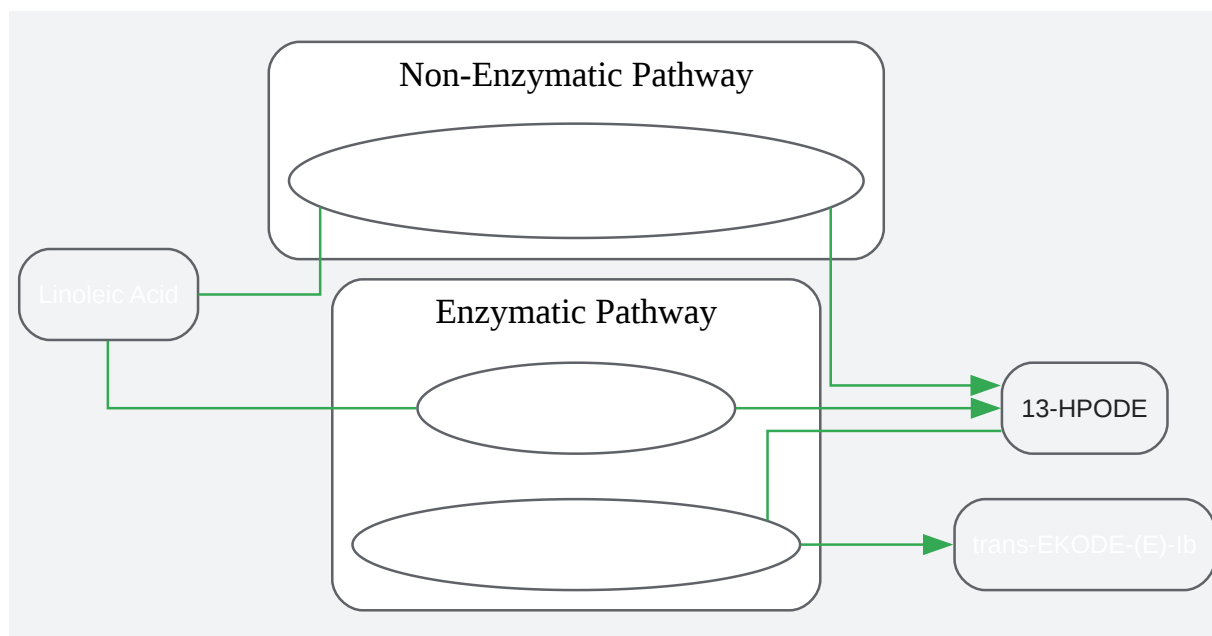
Signaling Pathways and Biological Function

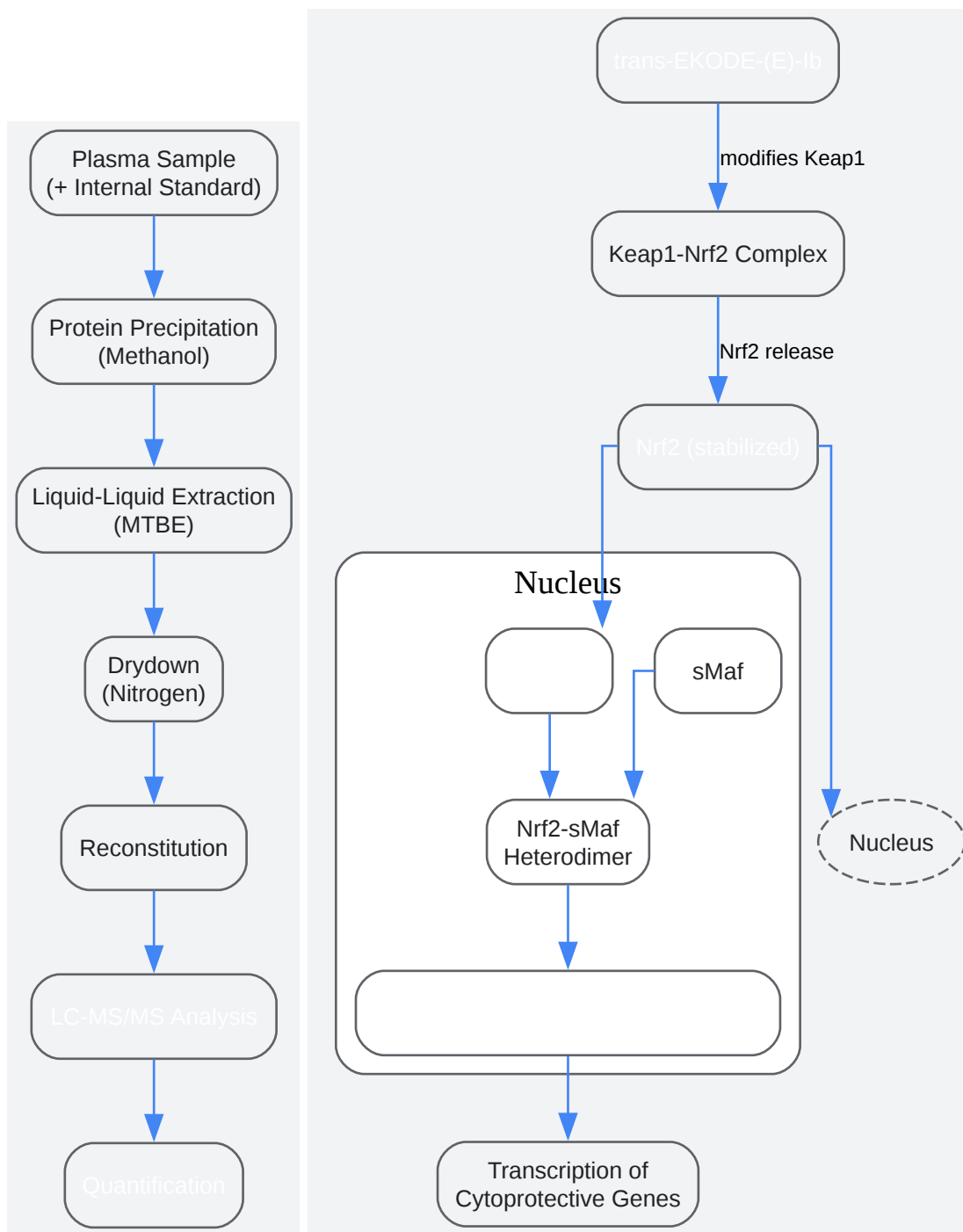
trans-EKODE-(E)-Ib is an electrophilic molecule that can react with nucleophilic residues on proteins, thereby modulating cellular signaling pathways. A key target of **trans-EKODE-(E)-Ib** is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like **trans-EKODE-(E)-Ib** can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis[4][9][10][11].

Visualizations

Formation Pathway of trans-EKODE-(E)-Ib





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